molecular formula C7H4BrNO B172960 5-Bromobenzo[d]oxazole CAS No. 13222-31-6

5-Bromobenzo[d]oxazole

Cat. No.: B172960
CAS No.: 13222-31-6
M. Wt: 198.02 g/mol
InChI Key: PGOGTWDYLFKOHI-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]oxazole is a heterocyclic organic compound that features a benzene ring fused to an oxazole ring with a bromine atom at the 5-position.

Biochemical Analysis

Biochemical Properties

Oxazole-based molecules are known to interact with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions . These interactions can influence biochemical reactions, although the specific enzymes, proteins, and other biomolecules that 5-Bromobenzo[d]oxazole interacts with are yet to be identified.

Cellular Effects

Benzoxazole derivatives, which include this compound, have been shown to exhibit antimicrobial activity against several bacterial and fungal strains . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Oxazole compounds are known to bind with various receptors and enzymes, which can lead to changes in gene expression and enzyme activation or inhibition

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of 38-40°C and a predicted boiling point of 251.2±13.0 °C . This suggests that it is stable under normal laboratory conditions.

Metabolic Pathways

Oxazole compounds are known to be involved in various biological activities, suggesting that they may interact with several metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with brominated carboxylic acids or their derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 5-Bromobenzo[d]oxazole is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and can influence its biological activity. This makes it a valuable compound for the synthesis of more complex molecules and for use in diverse scientific research applications .

Properties

IUPAC Name

5-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGTWDYLFKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927595
Record name 5-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132244-31-6
Record name 5-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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